Fantofarone

Description

Properties

IUPAC Name |

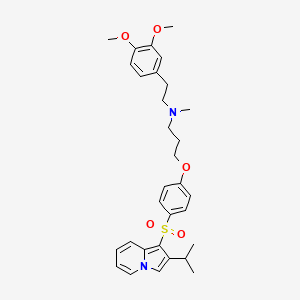

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O5S/c1-23(2)27-22-33-18-7-6-9-28(33)31(27)39(34,35)26-13-11-25(12-14-26)38-20-8-17-32(3)19-16-24-10-15-29(36-4)30(21-24)37-5/h6-7,9-15,18,21-23H,8,16-17,19-20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAMRBIZWGDOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN2C=CC=CC2=C1S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150729 | |

| Record name | Fantofarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114432-13-2 | |

| Record name | Fantofarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114432-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fantofarone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114432132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fantofarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FANTOFARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU213XYO69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fantofarone (SR 33557): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fantofarone, also known as SR 33557, is a novel calcium channel antagonist belonging to the sulfone indolizine class. Structurally distinct from established calcium channel blockers such as dihydropyridines, phenylalkylamines, and benzothiazepines, this compound exhibits a unique pharmacological profile. Its primary mechanism of action involves the selective, high-affinity blockade of L-type voltage-gated calcium channels. This technical guide provides an in-depth exploration of the molecular and physiological effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism and experimental workflows.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its therapeutic effects primarily through the inhibition of L-type calcium channels, which are critical for the excitation-contraction coupling in cardiac and smooth muscle cells.[1] Unlike other classes of calcium channel blockers, this compound binds to a distinct site on the α1 subunit of the L-type Ca2+ channel.[2][3] This binding is allosterically linked to the binding sites of other calcium channel blockers, indicating a negative interaction.[2]

The blockade of L-type calcium channels by this compound is voltage-dependent, with its potency being influenced by the membrane potential of the cell.[2] This results in a reduction of calcium influx into the cell, leading to several downstream physiological effects, including vasodilation and negative chronotropic (heart rate lowering) effects.[2][4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound:

Caption: this compound's inhibition of L-type calcium channels.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Type | Condition | Value | Reference |

| EC50 | Mouse cardiac cells | Depolarized (-40 mV) | 1.4 nM | [2] |

| EC50 | Mouse cardiac cells | Polarized (-80 mV) | 0.15 µM | [2] |

| IC50 | Rat ventricular myocytes | - | 0.022 µM | [5] |

| IC50 | Chick dorsal root ganglion neurons (L-type channel) | Polarized (-80 mV) | 0.35 µM | [3] |

| IC50 | Chick dorsal root ganglion neurons (N-type channel) | - | ~5 µM | [3] |

| IC50 | Chick dorsal root ganglion neurons (P-type channel) | - | ~5 µM | [3] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters in Healthy Volunteers (Single Oral Doses)

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Terminal Half-life (h) | Reference |

| 100 mg | 16 ± 10 | 157.50 ± 89.13 | ~4 | [6] |

| 300 mg | 63 ± 11 | 535.50 ± 135.11 | ~4 | [6] |

| Pharmacodynamic Parameter | Model | Value |

| Heart Rate | Linear (Slope) | -0.201 ± 0.057 beats/min per ng/mL |

| PR Interval Duration | Linear (Slope) | 0.526 ± 0.114 ms per ng/mL |

| Brachial Artery Flow | Sigmoid Emax (CE50) | 8.8 ± 7.2 ng/mL |

| Brachial Vascular Resistance | Sigmoid Emax (CE50) | 5.8 ± 5.1 ng/mL |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below.

Electrophysiological Assessment of L-type Calcium Channel Blockade

Objective: To determine the potency and voltage-dependency of this compound on L-type calcium channels.

Methodology: The whole-cell patch-clamp technique was employed on isolated mouse cardiac cells in primary culture.[2]

Protocol:

-

Cell Preparation: Single ventricular myocytes were isolated from mouse hearts.

-

Electrophysiological Recording:

-

Whole-cell currents were recorded using a patch-clamp amplifier.

-

The external solution contained (in mM): 130 NaCl, 5.4 KCl, 1.8 CaCl2, 1.8 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

The internal (pipette) solution contained (in mM): 130 CsCl, 5 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2.

-

Calcium currents were elicited by depolarizing pulses from a holding potential.

-

-

Experimental Conditions:

-

Polarized: Holding potential of -80 mV.

-

Depolarized: Holding potential of -40 mV.

-

-

Data Analysis: Dose-response curves were generated by plotting the percentage of current inhibition against the concentration of this compound to determine the EC50 values.

In Vivo Hemodynamic Assessment in Anesthetized Dogs

Objective: To evaluate the cardiovascular effects of this compound in a preclinical animal model.

Methodology: The study was conducted on anesthetized dogs to measure changes in cardiovascular parameters following intravenous administration of this compound.[4]

Protocol:

-

Animal Preparation:

-

Dogs were anesthetized with an appropriate anesthetic agent (e.g., chloralose).

-

Catheters were inserted for drug administration and measurement of arterial and venous pressures.

-

Instrumentation for measuring cardiac output, heart rate, and other hemodynamic variables was put in place.

-

-

Drug Administration: this compound was administered intravenously at doses of 50, 100, and 500 µg/kg.

-

Hemodynamic Measurements:

-

Heart rate

-

Arterial blood pressure

-

Cardiac output

-

Stroke volume

-

Total peripheral resistance

-

-

Data Analysis: Changes in hemodynamic parameters from baseline were calculated and statistically analyzed.

Clinical Trial in Patients with Chronic Stable Angina Pectoris

Objective: To assess the safety and efficacy of this compound monotherapy in patients with chronic stable angina.

Methodology: A multicenter, double-blind, randomized, placebo-controlled, dose-ranging study was conducted.[7]

Experimental Workflow:

Caption: Workflow of the this compound clinical trial in angina patients.

Therapeutic Implications and Conclusion

This compound's distinct mechanism of action as a potent and selective L-type calcium channel blocker translates into significant cardiovascular effects. Its ability to induce peripheral and coronary vasodilation, coupled with a primary action on the sinus node to reduce heart rate, makes it an effective antianginal agent.[7] Clinical studies have demonstrated its efficacy in increasing exercise tolerance in patients with chronic stable angina at doses of 100 mg and 150 mg twice daily.[7] The primary dose-related side effect is sinus bradycardia.[7]

References

- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (SR 33557): cardiovascular actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetic-pharmacodynamic model for this compound cardiac and brachial haemodynamic effects in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Fantofarone (SR 33557): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fantofarone, also known as SR 33557, is a potent and selective L-type calcium channel antagonist belonging to the novel chemical class of indolizinsulfones. Developed by Sanofi (now Sanofi-Aventis), it represents a significant departure from the classical calcium channel blockers such as dihydropyridines, phenylalkylamines, and benzothiazepines. This compound binds to a unique site on the α1 subunit of the L-type calcium channel, exhibiting a distinct pharmacological profile. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental data related to this compound.

Discovery and Development

The discovery of this compound emerged from a research program at Sanofi aimed at identifying novel cardiovascular agents. The program focused on the synthesis and evaluation of a series of 1-sulfonylindolizine derivatives as potential calcium channel blockers. Structure-activity relationship (SAR) studies revealed that substitution at the 2-position of the indolizine ring and the nature of the aminoalkoxy side chain were critical for potent calcium channel antagonistic activity. This compound was identified as a lead compound from this series, demonstrating high affinity for the L-type calcium channel and significant antihypertensive and antianginal effects in preclinical models.

Mechanism of Action

This compound exerts its therapeutic effects by blocking the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac cells. This blockade leads to vasodilation, a reduction in peripheral resistance, and a decrease in myocardial contractility and heart rate. Notably, this compound binds to a site on the α1 subunit of the L-type calcium channel that is distinct from the binding sites of other major classes of calcium channel blockers.[1] This unique binding site contributes to its specific pharmacological properties.

Signaling Pathway of L-type Calcium Channel Blockade

Caption: Mechanism of action of this compound on smooth muscle cells.

Synthesis of this compound (SR 33557)

The synthesis of this compound involves a multi-step process culminating in the coupling of a 2-substituted indolizine core with a substituted benzenesulfonyl chloride derivative. The following is a representative synthetic scheme based on the general methods described in the literature.

Synthetic Workflow

Caption: General synthetic workflow for this compound (SR 33557).

Experimental Protocols

Synthesis of 2-Isopropylindolizine

A mixture of 2-pyridinecarboxaldehyde and isobutyraldehyde is subjected to a condensation reaction, followed by cyclization to yield the 2-isopropylindolizine core.

Synthesis of 4-(3-(N-methyl-N-(3,4-dimethoxyphenethyl))aminopropoxy)benzenesulfonyl chloride

-

Preparation of 4-(3-bromopropoxy)benzenesulfonyl chloride: 4-Hydroxybenzenesulfonyl chloride is reacted with 1,3-dibromopropane in the presence of a base to yield the corresponding 3-bromopropoxy derivative.

-

Coupling with N-methyl-3,4-dimethoxyphenethylamine: The resulting sulfonyl chloride is then coupled with N-methyl-3,4-dimethoxyphenethylamine to afford the key intermediate side chain.

Final Coupling Step to Yield this compound

2-Isopropylindolizine is reacted with 4-(3-(N-methyl-N-(3,4-dimethoxyphenethyl))aminopropoxy)benzenesulfonyl chloride in an appropriate solvent, such as dichloromethane, in the presence of a suitable catalyst, like aluminum chloride, to yield this compound. The final product is purified by column chromatography.

Quantitative Data

The following tables summarize key quantitative data for this compound (SR 33557) from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities and Channel Blocking Potency

| Parameter | Preparation | Value | Reference |

| Kd ([3H]SR 33557 binding) | Rabbit skeletal muscle T-tubules | 0.08 nM | [2] |

| Bmax ([3H]SR 33557 binding) | Rabbit skeletal muscle T-tubules | 78 pmol/mg protein | [2] |

| IC50 (L-type Ca2+ channel blockade) | Chick dorsal root ganglion neurons | 0.35 µM | [1] |

| IC50 (N-type Ca2+ channel blockade) | Chick dorsal root ganglion neurons | ~ 5 µM | [1] |

| IC50 (P-type Ca2+ channel blockade) | Rat cerebellar Purkinje neurons | ~ 5 µM | [1] |

| EC50 (L-type Ca2+ channel block, -40 mV) | Mouse cardiac cells | 1.4 nM | |

| EC50 (L-type Ca2+ channel block, -80 mV) | Mouse cardiac cells | 0.15 µM |

Table 2: In Vitro Cardiovascular Effects

| Parameter | Preparation | Potency Order | Reference |

| Inhibition of K+-induced 45Ca2+ influx | Rat aortic strips | Nifedipine > SR 33557 > Verapamil > Diltiazem | [3] |

| Inhibition of K+-induced contraction | Rat aortic strips | Nifedipine > SR 33557 > Verapamil > Diltiazem | [3] |

| Negative chronotropic effect | Rabbit right atria | Nifedipine > SR 33557 > Verapamil > Diltiazem | [3] |

| Negative inotropic effect | Rabbit left atria | Verapamil > Nifedipine > SR 33557 > Diltiazem | [3] |

Experimental Workflows

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology Workflow

References

Fantofarone: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fantofarone (SR 33557) is a potent and selective L-type calcium channel antagonist belonging to the indolizine sulfone class. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis and key biological assays are outlined. The mechanism of action, involving the blockade of L-type calcium channels, and its downstream signaling effects on vascular smooth muscle and cardiac pacemaker cells are elucidated through descriptive text and graphical representations. Quantitative data on its pharmacokinetic and pharmacodynamic parameters, as well as clinical efficacy in stable angina, are presented in structured tables for clarity and comparative analysis.

Chemical Structure and Physicochemical Properties

This compound is chemically known as N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine[1]. Its structure features a unique indolizine sulfone moiety, which distinguishes it from other classes of calcium channel blockers[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₁H₃₈N₂O₅S | [3] |

| Molecular Weight | 550.71 g/mol | [3] |

| CAS Number | 114432-13-2 | [1] |

| Melting Point | 82-83 °C | |

| pKa | 8.34 ± 0.05 | |

| Appearance | Crystalline solid | |

| Solubility | DMSO: 10 mg/mL, DMF: 10 mg/mL |

Pharmacological Properties and Mechanism of Action

This compound is a highly selective inhibitor of L-type voltage-gated calcium channels[1][4]. It binds to the alpha 1-subunit of the L-type Ca²⁺ channel at a site distinct from those of classical calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines[1][4]. This interaction is allosteric in nature[4]. The blockade of these channels by this compound is voltage-dependent[1].

Signaling Pathway of this compound in Vascular Smooth Muscle

In vascular smooth muscle cells, the influx of extracellular Ca²⁺ through L-type calcium channels is a critical step in the initiation of contraction. By blocking these channels, this compound reduces the intracellular Ca²⁺ concentration. This, in turn, prevents the binding of Ca²⁺ to calmodulin and the subsequent activation of myosin light chain kinase (MLCK). As a result, the phosphorylation of the myosin light chain is inhibited, leading to smooth muscle relaxation and vasodilation.

Signaling Pathway of this compound in Cardiac Pacemaker Cells

In the sinoatrial (SA) node, the primary pacemaker of the heart, the upstroke of the action potential is largely dependent on the influx of Ca²⁺ through L-type calcium channels. By blocking these channels, this compound reduces the rate of depolarization, thereby slowing the heart rate (negative chronotropic effect). This action on the sinus node is a primary cardiac effect of this compound[2].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its active metabolite, SR 33671.

Table 2: Pharmacodynamic Profile of this compound

| Parameter | Species/System | Value | Reference |

| IC₅₀ (L-type Ca²⁺ channel) | Rat Ventricular Myocytes | 9.0 µM | [5] |

| EC₅₀ (L-type Ca²⁺ channel, depolarized) | Mouse Cardiac Cells | 1.4 nM | [1] |

| EC₅₀ (L-type Ca²⁺ channel, polarized) | Mouse Cardiac Cells | 0.15 µM | [1] |

| IC₅₀ (N-type Ca²⁺ channel) | Chick Dorsal Root Ganglion Neurons | ~5 µM | [4] |

| IC₅₀ (P-type Ca²⁺ channel) | Rat Cerebellar Purkinje Neurons | ~5 µM | [4] |

Table 3: Pharmacokinetic Parameters of SR 33671 (Active Metabolite) in Healthy Volunteers

| Parameter | 100 mg this compound Dose | 300 mg this compound Dose | Reference |

| Cₘₐₓ (ng/mL) | 16 ± 10 | 63 ± 11 | [6] |

| AUC₀₋₂₄ (ng·h/mL) | 157.50 ± 89.13 | 535.50 ± 135.11 | [6] |

| Terminal Half-life (h) | ~4 | ~4 | [6] |

Table 4: Clinical Efficacy in Chronic Stable Angina Pectoris

| Parameter | This compound 100 mg BID | This compound 150 mg BID | Placebo | Reference |

| Increase in Exercise Time to Moderate Angina (seconds) | 38 | 45 | - | [2] |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is described in the Journal of Medicinal Chemistry (1992, 35, 6, 981–988). A generalized workflow is depicted below. For a detailed, step-by-step protocol, please refer to the aforementioned publication.

Radioligand Binding Assay

The affinity of this compound for L-type calcium channels can be determined using radioligand binding assays with microsomal preparations from tissues rich in these channels, such as baboon skeletal muscle[3].

Methodology:

-

Membrane Preparation: Isolate microsomal membranes from the tissue of interest (e.g., baboon skeletal muscle) through differential centrifugation.

-

Binding Incubation: Incubate the membrane preparation with a specific radioligand for the L-type calcium channel (e.g., --INVALID-LINK---PN 200-110, --INVALID-LINK---desmethoxyverapamil, or [³H]-d-cis-diltiazem) in the presence of varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

Whole-Cell Patch-Clamp Electrophysiology

The functional effects of this compound on L-type calcium channel currents can be investigated using the whole-cell patch-clamp technique on isolated cells, such as rat ventricular myocytes or chick dorsal root ganglion neurons[4][5].

Methodology:

-

Cell Isolation: Isolate single cells from the tissue of interest using enzymatic digestion.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate intracellular solution.

-

Voltage Protocol: Apply a specific voltage protocol to the cell to elicit L-type calcium currents. This typically involves a holding potential (e.g., -80 mV or -40 mV) followed by depolarizing voltage steps.

-

Drug Application: Perfuse the cell with an extracellular solution containing varying concentrations of this compound.

-

Data Acquisition and Analysis: Record the changes in the amplitude of the L-type calcium current in the presence of this compound and calculate the EC₅₀ or IC₅₀ value.

Logical Relationships

The chemical structure of this compound, its mechanism of action, and its therapeutic effects are intricately linked. The indolizine sulfone core is a key structural feature responsible for its unique binding to the L-type calcium channel. This specific interaction leads to the blockade of calcium influx, resulting in vasodilation and a negative chronotropic effect, which are the basis for its therapeutic application in conditions like angina pectoris.

Conclusion

This compound is a novel calcium channel antagonist with a distinct chemical structure and a selective mechanism of action. Its ability to block L-type calcium channels translates into beneficial physiological effects, including vasodilation and a reduction in heart rate, which have been demonstrated to be effective in the treatment of chronic stable angina pectoris. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in this compound and its therapeutic potential.

References

- 1. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of SR 33557 with skeletal muscle calcium channel blocker receptors in the baboon: characterization of its binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BindingDB BDBM50101905 this compound::SR-33557 [bindingdb.org]

- 6. Pharmacokinetic-pharmacodynamic model for this compound cardiac and brachial haemodynamic effects in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Fantofarone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Novel Calcium Channel Blocker

This technical guide provides a comprehensive overview of Fantofarone (SR33557), a structurally unique calcium channel blocker, for an audience of researchers, scientists, and professionals in drug development. It delves into its mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its associated signaling pathways and experimental workflows.

Core Introduction to this compound

This compound is a potent calcium channel antagonist belonging to the sulfone indolizine class. This classification distinguishes it structurally from the more common classes of calcium channel blockers, such as dihydropyridines, phenylalkylamines, and benzothiazepines. Its primary pharmacological activity is centered on the blockade of L-type calcium channels, which leads to significant effects on the cardiovascular system. This compound has been investigated for its therapeutic potential in conditions such as chronic stable angina pectoris.

Mechanism of Action: A Unique Approach to Calcium Channel Blockade

This compound exerts its effects through the selective, voltage-dependent blockade of L-type voltage-gated calcium channels. These channels are critical for the influx of calcium ions into cardiac and smooth muscle cells, a process fundamental to muscle contraction and neuronal signaling. The inhibitory action of this compound is more pronounced in depolarized cells.

A key feature of this compound is its binding to a distinct site on the alpha 1 subunit of the L-type calcium channel. This binding site is separate from those utilized by other major classes of calcium channel blockers. Despite this, this compound exhibits negative allosteric interactions with these other blockers, suggesting a complex interplay in the modulation of channel function. By inhibiting the influx of calcium, this compound brings about vasodilation and a reduction in heart rate via its action on the sinus node.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data available for this compound, spanning from in vitro studies to clinical trials.

Table 1: In Vitro Inhibitory Potency of this compound on Various Voltage-Gated Calcium Channels

| Channel Subtype | Cellular Model | Experimental Condition | Potency (EC50 / IC50) |

| L-type | Mouse Cardiac Myocytes | Depolarized (-40 mV holding potential) | 1.4 nM (EC50) |

| L-type | Mouse Cardiac Myocytes | Polarized (-80 mV holding potential) | 0.15 µM (EC50) |

| L-type | Chick Dorsal Root Ganglion Neurons | -80 mV holding potential | 0.35 µM (IC50) |

| N-type | Chick Dorsal Root Ganglion Neurons | Not specified | ~ 5 µM (IC50) |

| P-type | Rat Cerebellar Purkinje Neurons | Not specified | ~ 5 µM (IC50) |

| T-type | Chick Dorsal Root Ganglion Neurons | Not specified | No significant effect |

Table 2: Pharmacokinetic Profile of this compound's Active Metabolite (SR 33671) in Healthy Human Volunteers Following a Single Oral Dose

| Administered Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Terminal Half-life (hours) |

| 100 mg | 16 ± 10 | 157.50 ± 89.13 | Approximately 4 |

| 300 mg | 63 ± 11 | 535.50 ± 135.11 | Approximately 4 |

Table 3: Clinical Efficacy and Safety of this compound in Patients with Chronic Stable Angina Pectoris

| Daily Dosage (administered twice daily) | Improvement in Exercise Duration to Moderate Angina (seconds, compared to placebo) | Notable Adverse Events |

| 100 mg | +38 | Symptomatic bradycardia |

| 150 mg | +45 | Symptomatic bradycardia |

| 200 mg | Efficacy not specified | Dose-related sinus bradycardia |

Detailed Experimental Protocols

This section provides in-depth methodologies for key experiments employed in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology for Assessing Calcium Channel Inhibition

This protocol is a composite based on methodologies described in studies of this compound's effects on ion channels.

Objective: To quantify the inhibitory effect of this compound on L-type, N-type, and P-type voltage-gated calcium currents in isolated neuronal or cardiac cells.

Materials and Solutions:

-

Cell Preparation: Acutely dissociated or cultured cells (e.g., rodent cardiac myocytes, dorsal root ganglion neurons).

-

Electrophysiology Rig: An inverted microscope, micromanipulator, patch-clamp amplifier, and a data acquisition system.

-

Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.

-

External Solution (in mM): 130 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP-Tris, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

Test Compound: this compound stock solution (e.g., 10 mM in DMSO), serially diluted in the external solution.

Experimental Procedure:

-

Cell Plating: Plate the isolated cells in a recording chamber mounted on the microscope stage and perfuse with the external solution.

-

Pipette Positioning: Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

Seal Formation: Under visual guidance, approach a target cell with the pipette tip and apply gentle negative pressure to form a high-resistance (GΩ) seal.

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium currents.

-

Baseline Recording: Record stable baseline calcium currents in the absence of the drug.

-

Drug Perfusion: Perfuse the cells with external solutions containing increasing concentrations of this compound.

-

Data Acquisition: Record the calcium currents at each drug concentration, allowing for equilibration at each step.

-

Data Analysis: Measure the peak inward current at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

Competitive Radioligand Binding Assay for Determining Binding Affinity

This is a generalized protocol based on standard radioligand binding assay principles.

Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Materials and Solutions:

-

Membrane Preparation: Homogenized cell membranes from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or heart).

-

Radioligand: A tritiated L-type calcium channel antagonist (e.g., [3H]-(+)-PN200-110).

-

Test Compound: Unlabeled this compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: A cell harvester and glass fiber filters.

-

Detection System: A liquid scintillation counter and scintillation cocktail.

Experimental Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The bound radioligand will be trapped on the filter.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the measured radioactivity against the concentration of unlabeled this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Signaling Pathways and Experimental Processes

The following diagrams, created using the DOT language, illustrate the molecular mechanism of this compound and a typical experimental workflow.

Caption: this compound's mechanism of action on L-type calcium channels.

Caption: Workflow for a competitive radioligand binding assay.

In-Depth Pharmacological Profile of Fantofarone (SR 33557)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fantofarone (SR 33557) is a potent and selective L-type voltage-gated calcium channel antagonist belonging to the sulfone indolizine class, a structurally distinct category of calcium channel blockers. Preclinical and clinical investigations have revealed its significant peripheral and coronary vasodilatory properties, alongside a primary action on the sinus node. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of quantitative data from various studies, detailed experimental methodologies for key assays, and visual representations of its signaling pathway and experimental workflows to support further research and understanding of this compound. Despite demonstrating antianginal efficacy, the clinical development of this compound for angina, arrhythmias, and hypertension was discontinued. This document consolidates the available scientific information to serve as a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the potent and selective inhibition of L-type voltage-gated calcium channels (Cav1.x). Unlike classical calcium channel blockers such as dihydropyridines, phenylalkylamines, and benzothiazepines, this compound binds to a distinct site on the α1-subunit of the channel.[1][2] This interaction is allosteric in nature, modulating the function of the channel.[1] The blockade of L-type calcium channels by this compound is voltage-dependent, with its potency being significantly higher in depolarized cells.[2] This voltage-dependent inhibition is a key characteristic of its mechanism, suggesting a greater effect in tissues with more depolarized resting membrane potentials, such as vascular smooth muscle. By blocking the influx of extracellular calcium into cells, this compound interferes with the calcium-dependent signaling pathways that are crucial for muscle contraction and pacemaker activity in the heart.

Signaling Pathway

The inhibition of L-type calcium channels in vascular smooth muscle cells by this compound leads to a reduction in intracellular calcium concentration, which in turn inhibits the activation of calmodulin and myosin light chain kinase (MLCK). This ultimately results in the dephosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its effects on the cardiovascular system, stemming from its L-type calcium channel blocking activity.

Cardiovascular Effects

-

Vasodilation: this compound is a potent peripheral and coronary vasodilator. This action leads to a reduction in total peripheral resistance.

-

Cardiac Effects: The primary cardiac action of this compound is on the sinus node, which can result in a dose-related sinus bradycardia.[3] In anesthetized dogs, this compound increased stroke volume without significantly altering heart rate at lower doses, a distinction from nifedipine which typically causes reflex tachycardia.[4]

-

Antianginal Activity: In a clinical trial involving patients with chronic stable angina pectoris, this compound (100 mg and 150 mg twice daily) demonstrated antianginal activity, significantly prolonging exercise time to the onset of moderate angina.[3]

-

Prevention of Vasospasm: this compound has been shown to be effective in preventing angioplasty-induced vasospasm in a rabbit model of focal atherosclerosis.[5]

Pharmacokinetics

The pharmacokinetics of this compound have been investigated in healthy volunteers, with a focus on its main active metabolite, SR 33671.[4]

Absorption, Distribution, Metabolism, and Excretion

Following oral administration of this compound, the active metabolite SR 33671 is readily absorbed. The terminal half-life of SR 33671 is approximately 4 hours.[4] Further details on the metabolism, distribution, and excretion of the parent compound, this compound, are not extensively available in the reviewed literature.

Quantitative Data

The following tables summarize the key quantitative pharmacological data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor and Channel Binding/Inhibition

| Target/Assay | Preparation | Parameter | Value | Reference(s) |

| L-type Ca²⁺ Channel (depolarized) | Mouse cardiac cells | EC₅₀ | 1.4 nM | [2] |

| L-type Ca²⁺ Channel (polarized) | Mouse cardiac cells | EC₅₀ | 150 nM | [2] |

| L-type Ca²⁺ Channel | Isolated rat aorta | IC₅₀ | 0.61 nM | [6] |

| Neuronal L-type Ca²⁺ Channel | Chick dorsal root ganglion neurons | IC₅₀ | 0.35 µM | [1] |

| N- and P-type Ca²⁺ Channels | Chick DRG & Rat Purkinje neurons | IC₅₀ | ~5 µM | [1] |

| T-type Ca²⁺ Channel | Chick dorsal root ganglion neurons | - | No effect | [1] |

| α₁-Adrenergic Receptor | Rat heart homogenates | IC₅₀ | >10 µM | [6] |

| β-Adrenergic Receptor | Rat heart homogenates | IC₅₀ | >10 µM | [6] |

| Muscarinic Receptor | Rat heart homogenates | IC₅₀ | 4 µM | [6] |

| Histamine H₁ Receptor | Rat brain homogenates | IC₅₀ | 4 µM | [6] |

| Histamine H₂ Receptor | Rat heart homogenates | IC₅₀ | >10 µM | [6] |

| Serotonin 5-HT₁ Receptor | Rat brain homogenates | IC₅₀ | >10 µM | [6] |

| Serotonin 5-HT₂ Receptor | Rat brain homogenates | IC₅₀ | >10 µM | [6] |

| Adenosine A₁ Receptor | Rat brain homogenates | IC₅₀ | >10 µM | [6] |

Table 2: In Vitro and Ex Vivo Functional Assays

| Assay | Preparation | Parameter | Value | Reference(s) |

| Inhibition of K⁺-induced contraction | Isolated rat aorta | IC₅₀ | 5.64 nM | [6] |

| Inhibition of Norepinephrine-induced contraction | Isolated rat aorta | IC₅₀ | 96 nM | [6] |

| Inhibition of L-type Ca²⁺ current (depolarized) | Ventricular myocytes | IC₅₀ | 0.022 µM | [7] |

Table 3: Pharmacokinetic Parameters of Active Metabolite (SR 33671) in Healthy Volunteers

| Dose of this compound | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (hours) | Reference(s) |

| 100 mg (single oral) | 16 ± 10 | 157.50 ± 89.13 | ~4 | [4] |

| 300 mg (single oral) | 63 ± 11 | 535.50 ± 135.11 | ~4 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols for key experiments cited in the literature on this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor or ion channel.

A typical protocol involves incubating a tissue preparation rich in the target receptor/channel with a radiolabeled ligand (e.g., [³H]-nitrendipine for L-type calcium channels) and varying concentrations of the test compound (this compound). After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. The data are then analyzed to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).

Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across a cell membrane, allowing for the direct assessment of a drug's effect on ion channel function.

For studying the effects of this compound on L-type calcium channels, the whole-cell patch-clamp configuration is commonly employed on isolated cells such as ventricular myocytes or neurons. The cell is held at a specific membrane potential (holding potential), and voltage steps are applied to elicit ion currents. The effect of this compound is determined by comparing the current amplitude and kinetics before and after the application of the drug. For instance, to assess voltage-dependence, the holding potential can be varied (e.g., -80 mV for polarized and -40 mV for depolarized states).[2]

Isolated Tissue Bath (Vascular Reactivity) Studies

This ex vivo method assesses the contractile and relaxant properties of isolated blood vessels in response to pharmacological agents.

Rings of an artery (e.g., rat aorta) are mounted in an organ bath containing a physiological salt solution, gassed with carbogen, and maintained at 37°C. The tension of the rings is measured isometrically. To test the vasodilatory effect of this compound, the arterial rings are first pre-contracted with an agent like potassium chloride or norepinephrine. Cumulative concentrations of this compound are then added to the bath, and the relaxation response is recorded to construct a concentration-response curve from which the IC₅₀ can be determined.

Clinical Development and Discontinuation

This compound underwent clinical evaluation for the treatment of chronic stable angina pectoris. A multicenter, double-blind, randomized, placebo-controlled, dose-ranging study demonstrated its efficacy in improving exercise tolerance in patients with this condition.[3] The most frequently reported adverse event was sinus bradycardia, which was dose-related.[3]

Despite showing promise as an antianginal agent, the development of this compound for angina, as well as for cardiac arrhythmias and hypertension, was discontinued.[8] The specific reasons for the cessation of its clinical development are not explicitly detailed in the readily available public domain literature. However, the occurrence of symptomatic bradycardia leading to patient withdrawal from clinical trials may have been a contributing factor.[3]

Conclusion

This compound is a potent and selective L-type calcium channel antagonist with a unique chemical structure and binding site. Its pharmacological profile is characterized by significant vasodilatory and cardiac effects, which translated into antianginal efficacy in clinical trials. However, its development was ultimately discontinued. This technical guide provides a consolidated resource of the available pharmacological data on this compound, including quantitative measures of its activity and outlines of the experimental methods used in its evaluation. The detailed information presented herein is intended to be a valuable reference for researchers and professionals in pharmacology and drug development, potentially informing future research into novel calcium channel modulators.

References

- 1. Sanofi - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (SR 33557): cardiovascular actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. July - September 2020 | Potential Signals of Serious Risks/New Safety Information Identified by the FDA Adverse Event Reporting System (FAERS) | FDA [fda.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Fantofarone: A Technical Overview of a Novel Calcium Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fantofarone (SR-33557), a potent and selective calcium channel antagonist. The document details its chemical identity, physicochemical properties, pharmacological activity, and mechanism of action, presenting quantitative data in structured tables and illustrating key concepts with diagrams as specified.

Chemical Identity

This compound is a structurally unique calcium channel blocker belonging to the sulfone indolizine class.[1]

IUPAC Name: N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine[2]

A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in research and development.

| Identifier Type | Identifier | Source |

| Systematic Name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-{4-[2-(propan-2-yl)indolizine-1-sulfonyl]phenoxy}propan-1-amine | Wikipedia[3] |

| 3,4-Dimethoxy-N-methyl-N-[3-[4-[[2-(1-methylethyl)-1-indolizinyl]sulfonyl]phenoxy]propyl]benzeneethanamine | ChemicalBook[4], Cayman Chemical[5] | |

| Common Name | This compound | PubChem[2], DrugBank[6] |

| Synonyms | SR 33557, SR-33557 | DrugBank[6], MedchemExpress[7], ChemicalBook[4] |

| Fantofarona, Fantofaronum | PubChem[2] | |

| 2-isopropyl-1-((4-(3-(N-methyl-N-(3,4-dimethoxy-beta-phenethyl)amino)propoxy)benzenesulfonyl))indolizine | PubChem[2] | |

| CAS Number | 114432-13-2 | PubChem[2], Wikipedia[3] |

| UNII | KU213XYO69 | PubChem[2] |

| ChEMBL ID | CHEMBL285855 | PubChem[2] |

| PubChem CID | 119349 | PubChem[2], Wikipedia[3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C31H38N2O5S | PubChem[2], Wikipedia[3] |

| Molecular Weight | 550.71 g/mol | Wikipedia[3], ChemicalBook[4] |

| Monoisotopic Mass | 550.250143506 Da | DrugBank[6] |

| Melting Point | 82-83 °C | ChemicalBook[4] |

| Density | 1.21 g/cm³ | ChemicalBook[4] |

| Solubility | Soluble in DMSO and DMF (10 mg/ml) | Cayman Chemical[5] |

| λmax | 233, 304 nm | Cayman Chemical[5] |

Pharmacology and Mechanism of Action

This compound is a highly potent calcium channel antagonist that selectively blocks L-type voltage-gated calcium channels.[5][8] Its mechanism of action involves binding to the alpha 1-subunit of the L-type Ca2+ channel at a site distinct from those of classical calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines.[9][10] This interaction is allosteric with the binding sites of other calcium antagonists.[9]

The blockade of L-type calcium channels by this compound is voltage-dependent, being more potent in depolarized conditions.[10] This results in a reduction of calcium influx into cells, leading to vasodilation and effects on cardiac function.[1] this compound is a potent peripheral and coronary vasodilator and its primary cardiac action is on the sinus node.[1]

Below is a diagram illustrating the mechanism of action of this compound.

Pharmacological Activity

The following tables summarize the in vitro pharmacological activity of this compound.

Inhibition of Voltage-Gated Calcium Channels

| Channel Type | Condition | IC50 / EC50 | Source |

| L-type (neuronal) | Holding potential: -80 mV | 0.35 µM | [9] |

| L-type (cardiac) | Depolarized (holding potential: -40 mV) | 1.4 nM | [10] |

| L-type (cardiac) | Polarized (holding potential: -80 mV) | 150 nM (0.15 µM) | [10] |

| N-type | - | ~5 µM | [9] |

| P-type | - | ~5 µM | [9] |

| T-type | - | No effect | [9][10] |

Receptor Binding Selectivity

| Receptor | IC50 | Source |

| L-type Voltage-Gated Calcium Channel (isolated rat aorta) | 0.61 nM | [5] |

| α1-adrenergic | >10 µM | [5] |

| β-adrenergic | 4 µM | [5] |

| Muscarinic | >10 µM | [5] |

| Histamine H2 | >10 µM | [5] |

| Serotonin 5-HT1 | >10 µM | [5] |

| Serotonin 5-HT2 | >10 µM | [5] |

| Histamine H1 | 4 µM | [5] |

| Adenosine A1 | >10 µM | [5] |

Functional Assays

| Assay | IC50 | Source |

| Potassium chloride-induced contractions (isolated rat aorta) | 5.64 nM | [5] |

| Norepinephrine-induced contractions (isolated rat aorta) | 96 nM | [5] |

Pharmacokinetics

A study investigating the pharmacokinetics of SR 33671, the main active metabolite of this compound, after single oral administration of this compound in healthy volunteers provided the following data.[11]

| Dose of this compound | Peak Plasma Concentration (Cmax) of SR 33671 (mean ± s.d.) | Area Under the Curve (AUC) up to 24h of SR 33671 (mean ± s.d.) | Terminal Half-life of SR 33671 | Source |

| 100 mg | 16 ± 10 ng/ml | 157.50 ± 89.13 ng/ml·h | ~4 hours | [11] |

| 300 mg | 63 ± 11 ng/ml | 535.50 ± 135.11 ng/ml·h | ~4 hours | [11] |

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary and typically found within specific publications. However, the methodologies employed in the characterization of this compound include standard pharmacological assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to determine the effects of this compound on different types of voltage-activated Ca2+ currents in cultured neurons and cardiac cells.[9][10]

The general workflow for such an experiment is as follows:

Radioligand Binding Assays

Competitive binding assays were utilized to determine the selectivity of this compound for various receptors. These experiments typically involve incubating a tissue homogenate (e.g., from rat brain or heart) containing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor, and varying concentrations of the unlabeled test compound (this compound). The amount of radiolabeled ligand that is displaced by this compound is measured, and from this, the inhibitory concentration 50% (IC50) can be calculated.

In Vitro Functional Assays

The effect of this compound on vasoconstriction was assessed using isolated rat aorta preparations.[5] In these experiments, aortic rings are mounted in an organ bath and contracted with an agonist such as potassium chloride or norepinephrine. This compound is then added at increasing concentrations to determine its ability to relax the pre-contracted tissue, from which an IC50 value is derived.

Clinical Applications and Efficacy

This compound has been investigated for its therapeutic potential in cardiovascular diseases. In a multicenter, double-blind, randomized, placebo-controlled study, this compound (at doses of 100 mg and 150 mg twice daily) was shown to be effective and safe for the treatment of patients with chronic, stable angina pectoris.[1] It has also demonstrated efficacy in preventing angioplasty-induced vasospasm in an atherosclerotic rabbit model.[8]

Conclusion

This compound is a potent and selective L-type calcium channel blocker with a unique chemical structure and mechanism of action. Its pharmacological profile, characterized by significant vasodilator and cardiac effects, has been established through a range of in vitro and in vivo studies. The data presented in this guide provide a foundational resource for researchers and professionals involved in the development of novel cardiovascular therapies.

References

- 1. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C31H38N2O5S | CID 119349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 114432-13-2 [amp.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic-pharmacodynamic model for this compound cardiac and brachial haemodynamic effects in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Fantofarone: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fantofarone, a potent and selective L-type calcium channel blocker. The document covers its fundamental chemical properties, mechanism of action, and relevant experimental data, presented in a format tailored for research and development applications.

Core Compound Information

This compound, also known as SR 33557, is a synthetic indolizine derivative.[1] Its primary pharmacological activity is the selective inhibition of L-type voltage-gated calcium channels, which are crucial in regulating cardiovascular function.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Source(s) |

| CAS Number | 114432-13-2 | [2][3] |

| Molecular Weight | 550.7 g/mol | [4][5] |

| Molecular Formula | C31H38N2O5S | [4][5] |

| IC50 (L-type Ca2+ channel, isolated rat aorta) | 0.61 nM | [3] |

| EC50 (depolarized conditions, -40 mV) | 1.4 nM | [1] |

| EC50 (polarized conditions, -80 mV) | 0.15 µM | [1] |

| IC50 (KCl-induced contraction, rat aorta) | 5.64 nM | |

| IC50 (Norepinephrine-induced contraction, rat aorta) | 96 nM |

Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its therapeutic effects by binding to the α1 subunit of the L-type calcium channel.[1] This binding is distinct from the sites targeted by classical calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines.[1] By blocking these channels, this compound inhibits the influx of extracellular calcium into smooth muscle cells and cardiomyocytes. This reduction in intracellular calcium leads to vasodilation and a decrease in myocardial contractility.

References

- 1. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]

- 5. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

Early research and development of Fantofarone

An extensive search for "Fantofarone" in scientific literature and drug development databases has yielded no results. It is possible that this name is a misspelling, a highly novel or internal compound designation not yet in the public domain, or a fictional substance.

To provide an in-depth technical guide as requested, a valid and searchable name of a real research compound or drug is required. Please verify the name and provide a corrected or alternative identifier.

Once a valid subject is provided, the following process will be undertaken to generate the requested technical whitepaper:

-

Data Extraction and Tabulation: Identify and extract all quantitative data from the collected literature. This will include, but is not limited to:

-

In vitro activity (e.g., IC50, Ki, EC50)

-

In vivo efficacy (e.g., tumor growth inhibition, physiological changes)

-

Pharmacokinetic parameters (e.g., half-life, bioavailability, clearance)

-

Pharmacodynamic markers

-

This data will be organized into clearly structured tables for comparative analysis.

-

-

-

Key biochemical and cellular assays

-

Animal models used for efficacy and toxicity studies

-

Analytical methods for pharmacokinetics

-

-

Visualization of Pathways and Workflows:

-

Signaling Pathways: Based on the mechanism of action described in the literature, a diagram of the relevant signaling pathway(s) will be created using the DOT language to illustrate how the compound exerts its effects.

-

Experimental Workflows: A diagram will be generated to provide a high-level overview of the experimental pipeline, from initial screening to preclinical in vivo studies.

-

-

Compilation of the Technical Guide: All the gathered and generated information will be compiled into a cohesive and in-depth technical guide, adhering to the specified formatting for data presentation, experimental protocols, and visualizations.

Please provide a valid compound name to initiate this process.

Fantofarone's Antagonistic Effect on L-type Calcium Channels: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fantofarone (SR33557) is a potent and voltage-dependent antagonist of L-type calcium channels (LTCCs).[1][2][3] This technical document provides a comprehensive overview of the pharmacological effects of this compound on LTCCs, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its activity. This whitepaper is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and cardiovascular drug development.

Introduction to this compound and L-type Calcium Channels

L-type calcium channels are a class of voltage-gated ion channels that play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[4] These channels are the primary targets for a range of clinically important drugs, particularly for the management of cardiovascular diseases.[5][6]

This compound is a structurally novel calcium channel antagonist, belonging to the indolizine class of compounds.[3] It exhibits a high degree of selectivity for L-type calcium channels over other types of calcium channels such as T-type, N-type, and P-type channels.[1] this compound's mechanism of action involves direct binding to the alpha 1 subunit of the L-type calcium channel, at a site distinct from those of classical antagonists like dihydropyridines, phenylalkylamines, and benzothiazepines, with which it has a negative allosteric interaction.[1][3]

Quantitative Analysis of this compound's Efficacy

The inhibitory potency of this compound on L-type calcium channels has been quantified in various cell types using the whole-cell patch-clamp technique. The efficacy is notably dependent on the membrane potential, demonstrating the voltage-dependent nature of its blocking action.

| Cell Type | Parameter | Holding Potential | Value | Reference |

| Mouse Cardiac Cells | EC50 | -40 mV (depolarized) | 1.4 nM | [3] |

| Mouse Cardiac Cells | EC50 | -80 mV (polarized) | 0.15 µM | [3] |

| Chick Dorsal Root Ganglion Neurons | IC50 | -80 mV | 0.35 µM | [1] |

| Rat Ventricular Myocytes | IC50 | Not Specified | 0.022 µM | MedchemExpress |

Mechanism of Action and Binding Site

This compound exerts its antagonistic effect by physically occluding the L-type calcium channel pore, thereby preventing the influx of calcium ions into the cell. This blockade is achieved through its binding to the alpha 1 subunit, which forms the central pore of the channel.[1][3] While the precise binding site is not fully elucidated, it is known to be distinct from the binding sites of other major classes of L-type calcium channel blockers.[1][3] This unique binding site may account for its specific pharmacological profile.

The voltage-dependency of this compound's action suggests that its binding affinity or the accessibility of its binding site is influenced by the conformational state of the channel (resting, open, or inactivated).[3] The significantly higher potency observed at a depolarized holding potential (-40 mV) indicates a preferential interaction with the open or inactivated states of the channel.[3]

Experimental Protocols

The primary experimental technique used to characterize the effects of this compound on L-type calcium channels is the whole-cell patch-clamp method.[1] This electrophysiological technique allows for the recording of ionic currents across the entire cell membrane.

Cell Preparation

-

Cardiac Myocytes: Ventricular myocytes are enzymatically isolated from rodent hearts (e.g., rat or mouse).

-

Neuronal Cells: Dorsal root ganglion neurons are dissected from chick embryos, or Purkinje cells are obtained from the cerebellum of rats and maintained in primary culture.[1]

Whole-Cell Patch-Clamp Recording

The whole-cell configuration of the patch-clamp technique is established to measure macroscopic L-type calcium currents.

Typical Intracellular Solution (in mM):

-

CsCl: 120

-

MgCl₂: 2

-

EGTA: 10

-

HEPES: 10

-

ATP-Mg: 4

-

GTP-Na: 0.3

-

(pH adjusted to 7.2 with CsOH)

Typical Extracellular Solution (in mM):

-

NaCl: 135

-

CsCl: 5.4

-

CaCl₂: 2

-

MgCl₂: 1

-

HEPES: 10

-

Glucose: 10

-

Tetrodotoxin (TTX): 0.001 (to block sodium channels)

-

(pH adjusted to 7.4 with NaOH)

Voltage-Clamp Protocol:

-

Cells are held at a holding potential of -80 mV or -40 mV to assess voltage-dependent effects.[3]

-

Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit L-type calcium currents.

-

The effect of this compound is determined by comparing the current amplitude before and after the application of the compound.

Signaling Pathways and Downstream Effects

The primary signaling event affected by this compound is the blockage of L-type calcium channel-mediated calcium influx. This has significant downstream consequences in excitable cells.

In cardiac myocytes , the influx of calcium through LTCCs is the trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, a critical step in excitation-contraction coupling. By blocking this initial calcium entry, this compound effectively uncouples electrical excitation from mechanical contraction, leading to a negative inotropic effect.

In neurons , LTCCs contribute to various processes, including neurotransmitter release, neuronal excitability, and the activation of calcium-dependent signaling cascades that regulate gene expression. This compound's blockade of these channels can therefore modulate neuronal function.

Conclusion

This compound is a potent and selective antagonist of L-type calcium channels with a voltage-dependent mechanism of action. Its unique binding site distinguishes it from other classes of calcium channel blockers. The quantitative data and experimental protocols summarized in this whitepaper provide a solid foundation for further research into the therapeutic potential and pharmacological properties of this compound. Future studies should focus on elucidating the precise molecular determinants of its binding site and further characterizing its effects on the kinetics of L-type calcium channel gating.

References

- 1. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole-Cell Patch Clamp Recordings [bio-protocol.org]

- 3. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 5. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of L-type calcium channel and human ether-a-go-go related gene blockers on the electrical activity of the human heart: a simulation study - PMC [pmc.ncbi.nlm.nih.gov]

Fantofarone's Selectivity for L-Type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fantofarone's selectivity for calcium channels, with a focus on its mechanism of action, quantitative binding affinities, and the experimental protocols used for its characterization. This compound (also known as SR33557) is a structurally novel calcium channel antagonist, belonging to the sulfone indolizine class, which demonstrates a distinct profile of activity compared to classical calcium channel blockers.[1]

Core Mechanism of Action

This compound selectively targets the α1-subunit of L-type voltage-gated calcium channels (Caᵥ1.x).[2][3] Unlike traditional L-type calcium channel blockers such as 1,4-dihydropyridines, phenylalkylamines, and benzothiazepines, this compound binds to a unique site on the channel protein.[2][3] However, it exhibits allosteric interactions with the binding sites of these classical antagonists.[2][3] This distinct binding site contributes to its unique pharmacological profile, which includes potent peripheral and coronary vasodilation with a primary cardiac action on the sinus node.[1]

The inhibitory action of this compound on L-type calcium channels is voltage-dependent, with its blocking efficacy being influenced by the membrane potential.[3] This suggests that the conformational state of the channel, which is determined by the membrane voltage, affects the binding affinity of this compound.

Quantitative Analysis of Selectivity

The selectivity of this compound for different subtypes of voltage-gated calcium channels has been quantified through electrophysiological studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound for various calcium channel types.

| Channel Type | Cell Type | Holding Potential | IC50 / EC50 | Reference |

| L-type | Chick Dorsal Root Ganglion Neurons | -80 mV | IC50 = 0.35 µM | [2] |

| L-type | Mouse Cardiac Cells | -80 mV | EC50 = 0.15 µM | [3] |

| L-type | Mouse Cardiac Cells | -40 mV | EC50 = 1.4 nM | [3] |

| N-type | Chick Dorsal Root Ganglion Neurons | -80 mV | IC50 ≈ 5 µM | [2] |

| P-type | Rat Cerebellar Purkinje Neurons | -80 mV | IC50 ≈ 5 µM | [2] |

| T-type | Chick Dorsal Root Ganglion Neurons | -80 mV | No effect | [2] |

| T-type | Mouse Cardiac Cells | Not specified | No block | [3] |

Experimental Protocols

The primary experimental technique used to determine the selectivity and potency of this compound is the whole-cell patch-clamp method .[2] This electrophysiological technique allows for the measurement of ion currents flowing through the channels of a single cell.

Whole-Cell Patch-Clamp Protocol for Assessing this compound's Effect on Neuronal Calcium Channels:

-

Cell Preparation: Primary cultures of chick dorsal root ganglion neurons and rat cerebellar Purkinje neurons are prepared.[2]

-

Electrode and Solution Preparation: A glass micropipette with a tip diameter of approximately 1 micrometer is filled with an internal solution that mimics the intracellular ionic composition. The external solution, bathing the cells, contains physiological concentrations of ions, including Ca²⁺ as the charge carrier for the calcium currents.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and a gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.

-

Voltage Clamp and Current Recording: The membrane potential of the cell is clamped at a specific holding potential (e.g., -80 mV).[2] Depolarizing voltage steps are then applied to activate the voltage-gated calcium channels, and the resulting inward Ca²⁺ currents are recorded.

-

Drug Application: this compound is applied to the external solution at various concentrations.

-

Data Analysis: The peak amplitude of the calcium currents is measured before and after the application of this compound. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value. Different voltage protocols are used to isolate specific calcium channel subtypes (e.g., T-, L-, N-, and P-types).[2]

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

Caption: L-type calcium channel activation and inhibition by this compound.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Comparative Potency

This compound has demonstrated greater potency than the classical calcium channel blocker verapamil in certain contexts. For instance, in a rabbit model of angioplasty-induced vasospasm, this compound was markedly more effective at reducing vasospasm than verapamil.[4][5] Interestingly, while both this compound and verapamil can potentiate the activity of the antimalarial drug chloroquine against resistant strains of Plasmodium falciparum, verapamil appears to be more potent in this specific application.[6]

In comparative studies with another novel calcium channel antagonist, SR33805, the relative potency was found to be dependent on the membrane potential.[3] In polarized conditions (-80 mV), SR33805 is a more potent L-type calcium channel blocker than this compound.[3] However, in depolarized conditions (-40 mV), this compound becomes more potent.[3] This highlights the significant role of voltage-dependence in the action of these compounds.

Conclusion

This compound is a highly selective L-type calcium channel antagonist with a mechanism of action that is distinct from classical blockers. Its voltage-dependent binding and potent inhibitory effects make it a valuable tool for cardiovascular research and a potential therapeutic agent. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in the field of drug development and ion channel pharmacology.

References

- 1. Safety and efficacy of monotherapy with this compound, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a new class of calcium antagonists, SR33557 (this compound) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (this compound) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a new Ca2+ channel antagonist, on angioplasty-induced vasospasm in an atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

Fantofarone's Enigmatic Perch: An In-Depth Guide to its Binding Site on the L-type Calcium Channel α1 Subunit

For Immediate Release

This technical guide offers a comprehensive exploration of the binding characteristics of fantofarone, a unique calcium channel antagonist, to the α1 subunit of the L-type Ca2+ channel. This compound distinguishes itself by interacting with a novel binding site, separate from the well-characterized receptors for dihydropyridines, phenylalkylamines, and benzothiazepines. This document provides researchers, scientists, and drug development professionals with a detailed overview of this compound's mechanism of action, quantitative binding data, and the experimental methodologies crucial for investigating its interaction with the L-type calcium channel.

Introduction: A Novel Antagonist at a Novel Site

This compound (SR33557) is a potent calcium channel antagonist that selectively targets the α1 subunit of L-type calcium channels (LTCCs), the primary pore-forming unit of the channel complex. Unlike traditional LTCC blockers, this compound exerts its effects through a distinct binding site, leading to allosteric modulation of the classical drug binding sites. This unique mechanism of action has significant implications for the development of new therapeutic agents with potentially different pharmacological profiles. Understanding the precise location and nature of the this compound binding site is paramount for structure-based drug design and for elucidating the complex allosteric regulation of LTCCs.

Quantitative Analysis of this compound's Interaction with L-type Calcium Channels

The inhibitory effects of this compound on L-type calcium channels have been quantified across various experimental systems. The following tables summarize the key quantitative data, providing a comparative overview of its potency.

| Cell Type | Experimental Condition | Parameter | Value | Reference |

| Chick Dorsal Root Ganglion Neurons | Holding Potential: -80 mV | IC50 | 0.35 µM | [1] |

| Mouse Cardiac Cells | Holding Potential: -80 mV (polarized) | EC50 | 0.15 µM | [2][3] |

| Mouse Cardiac Cells | Holding Potential: -40 mV (depolarized) | EC50 | 1.4 nM | [2][3] |

Table 1: Inhibitory Potency of this compound on L-type Calcium Channels

The Allosteric Nature of this compound's Binding

A key characteristic of this compound's interaction with the L-type calcium channel is its allosteric modulation of the binding sites for other known calcium channel blockers. While this compound binds to a site distinct from those of 1,4-dihydropyridines, phenylalkylamines, and benzothiazepines, its binding influences the affinity of these classical drugs for their respective receptors. This allosteric interaction underscores the complex interplay of different drug binding sites on the α1 subunit and suggests that this compound binding induces conformational changes that propagate to other domains of the channel protein.

Experimental Protocols for Investigating the this compound Binding Site

The precise localization of the this compound binding site on the α1 subunit remains an area of active investigation. The following sections detail the key experimental methodologies that are instrumental in identifying and characterizing novel drug binding sites on ion channels.

Radioligand Binding Assays

Radioligand binding assays are fundamental for quantifying the affinity of a ligand for its receptor. A radiolabeled version of this compound (e.g., [3H]-fantofarone) or a competing ligand would be used to determine the binding characteristics.